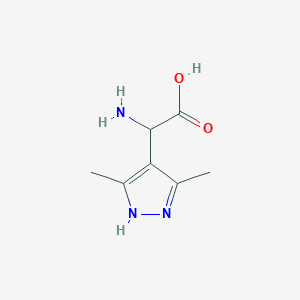

Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

描述

Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol It is characterized by the presence of an amino group attached to a pyrazole ring, which is further substituted with two methyl groups at positions 3 and 5

属性

IUPAC Name |

2-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-5(4(2)10-9-3)6(8)7(11)12/h6H,8H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUFIONGXCUZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390122 | |

| Record name | Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67809-62-5 | |

| Record name | Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis from 1H-Pyrazole-4-acetic Acid Derivatives

The primary reported method for synthesizing Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves the modification of 1H-pyrazole-4-acetic acid derivatives, specifically α-(acetylamino)-3,5-dimethyl-1H-pyrazole-4-acetic acid, under acidic conditions.

- Reaction Conditions:

- Treatment with hydrogen chloride (HCl) for 50 hours

- Heating applied to facilitate the reaction

- Yield: Approximately 69%

- Reference: Zia-ul-Haq et al., Journal of the Chinese Chemical Society, 2001

This method involves the introduction of the amino group via acid-mediated transformation, likely through hydrolysis or substitution of an acetylamino precursor.

Ester Hydrolysis Route

Another approach involves the hydrolysis of the corresponding ester of (3,5-dimethyl-1H-pyrazol-4-yl)acetic acid to yield the free acid, which can then be aminated.

- General Procedure:

- The ester is dissolved in methanol.

- Hydrazine monohydrate (1.5 equivalents) is added.

- The reaction mixture is stirred at room temperature for 3 hours.

- The product is obtained by concentration under reduced pressure, often without further purification.

- Yield: Around 12% reported for the acid form (note this is a lower yield, possibly due to incomplete conversion or side reactions).

- Reference: Patent WO2013/83991

This method focuses on nucleophilic substitution by hydrazine to introduce the amino functionality, followed by ester hydrolysis to obtain the acid.

Summary Table of Preparation Methods

Analytical and Research Findings

- The acid-mediated method provides a moderate to good yield (69%) and is supported by peer-reviewed literature, indicating reliable reproducibility.

- The hydrazine-mediated ester hydrolysis route is simpler but suffers from lower yields, possibly due to side reactions or incomplete conversion.

- One-pot synthesis methods using acetic acid as a solvent and β-dicarbonyl compounds provide a versatile platform for pyrazole derivatives, potentially adaptable for aminoacetic acid substitution.

- Reaction monitoring is typically done by thin-layer chromatography (TLC) using solvent systems like methanol-chloroform or ethyl acetate-hexane.

- Purification often involves solvent evaporation, aqueous workup, and extraction with organic solvents such as ethyl acetate.

Notes on Scale-Up and Industrial Considerations

- The acid-mediated method’s long reaction time (50 hours) may limit industrial throughput but can be optimized by temperature control and catalyst use.

- The one-pot synthesis approach is promising for scale-up due to shorter reaction times and higher yields.

- Attention to reaction conditions such as solvent choice, temperature, and reagent stoichiometry is critical to maximize yield and purity.

- Safety precautions are necessary for handling hydrazine and strong acids.

化学反应分析

Types of Reactions: Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoles depending on the substituent introduced.

科学研究应用

Medicinal Chemistry

Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid serves as a precursor for synthesizing various pyrazole derivatives, which have been shown to exhibit therapeutic properties. The compound's structure allows for modifications that enhance its efficacy against specific diseases.

Anticancer Activity

Research indicates that derivatives of this compound possess significant anticancer properties. For instance:

- Case Study 1 : A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated substantial antiproliferative effects against pancreatic cancer cell lines (MIA PaCa-2), with an IC50 value of less than 0.5 µM. The mechanism involved the inhibition of mTORC1 signaling pathways, leading to altered autophagic processes .

Neurological Applications

Compounds derived from this compound have been investigated for their potential in treating neurological disorders. They are being explored as anxiolytic and antiepileptic agents due to their ability to modulate neurotransmitter systems and reduce neuronal excitability .

Biological Research

The compound is also utilized in various biological studies to understand its mechanisms of action and interaction with biological systems.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrazole derivatives and acetic acid derivatives. The resulting compounds can be tailored for specific biological activities.

Synthesis Pathways

The synthesis typically involves:

- Condensation reactions between substituted pyrazoles and acetic acid derivatives.

The following table summarizes the biological activities of various derivatives of this compound:

| Compound Name | Activity Type | Target Cells | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate HCl | Antiproliferative | MIA PaCa-2 (pancreatic cancer) | < 0.5 | mTORC1 inhibition, Autophagy modulation |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Antiproliferative | Various cancer types | < 0.5 | Autophagic flux disruption |

| Curcumin analogues with pyrazole structure | Anticancer | Breast & Liver cancer | < 10 | Multiple targets (e.g., EGFR, VEGFR) |

作用机制

The mechanism of action of Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects .

相似化合物的比较

3,5-Dimethyl-1H-pyrazole: Lacks the amino and acetic acid groups, making it less versatile in chemical reactions.

Amino(1H-pyrazol-4-yl)acetic acid: Similar structure but without the methyl groups, which can affect its reactivity and biological activity.

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an acetic acid group, leading to different chemical properties.

Uniqueness: Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both amino and acetic acid groups, which provide a combination of reactivity and potential biological activity not found in the similar compounds listed above. This makes it a valuable compound for various applications in research and industry.

生物活性

Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid (ADPA) is a compound that has recently gained attention in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of ADPA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

ADPA is characterized by the presence of a pyrazole ring with two methyl substitutions at positions 3 and 5, along with an amino group and an acetic acid side chain. The molecular formula of ADPA is , with a molecular weight of approximately 242.11 g/mol . The structural features of ADPA contribute to its lipophilicity and ability to interact with various biological targets.

Synthesis

The synthesis of ADPA typically involves several steps that allow for the efficient production of the compound while maintaining high purity levels. Common methods include:

- Knorr Reaction : This method involves the condensation of hydrazine precursors with acetylacetone to incorporate the pyrazole ring structure.

- One-Pot Synthesis : Recent studies have demonstrated the ability to synthesize ADPA derivatives in a single reaction step, enhancing efficiency and reducing the need for multiple purification processes .

Biological Activities

ADPA exhibits a range of biological activities that are being explored in various fields:

Neuroprotective Effects

Research indicates that ADPA may have neuroprotective properties, potentially modulating neurotransmitter systems involved in neurodegenerative diseases. This activity is attributed to its structural similarity to other biologically active compounds that influence metabolic pathways.

Anticancer Activity

Several studies have reported on the anticancer potential of ADPA and related compounds. For instance, compounds containing a pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including lung cancer (A549), breast cancer (MCF7), and colorectal cancer (HT29) .

The following table summarizes the cytotoxic activity of different pyrazole derivatives compared to standard chemotherapeutic agents:

| Compound Name | Cell Line | CC50 (µM) | Comparison |

|---|---|---|---|

| ADPA | HT29 | TBD | Potentially effective |

| 5-Fluorouracil | HT29 | 381.2 | Reference drug |

| Cisplatin | HT29 | 47.2 | Reference drug |

Antimicrobial Properties

ADPA has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against bacterial strains, suggesting a potential role in treating infections .

The mechanisms underlying the biological activities of ADPA are still under investigation. However, it is believed that:

- Enzyme Interaction : ADPA may interact with enzymes involved in metabolic regulation, influencing pathways critical for cellular function.

- Receptor Modulation : The compound may act on specific receptors associated with neurotransmission and cancer cell proliferation, although detailed receptor studies are needed to confirm these interactions .

Case Studies

Recent case studies have highlighted the therapeutic potential of ADPA derivatives in preclinical models:

- A study demonstrated that a derivative of ADPA exhibited significant cytotoxicity against colorectal cancer cells while showing reduced toxicity towards normal cells .

- Another investigation focused on the neuroprotective effects of ADPA, revealing its capacity to enhance neuronal survival under oxidative stress conditions .

常见问题

Q. What are the standard methods for synthesizing and characterizing Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid?

- Methodological Answer : Synthesis typically involves condensation reactions under basic conditions. For example, chloroacetonitrile can react with pyrazole precursors to form acetic acid derivatives . Characterization requires multi-spectral analysis:

- NMR Spectroscopy : Confirm substituent positions (e.g., methyl groups at pyrazole C3 and C5, acetic acid side chain at C4) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm⁻¹) .

- Mass Spectrometry : Verify molecular weight (154.169 g/mol) and fragmentation patterns .

Q. How can researchers ensure the purity of this compound given limited vendor data?

- Methodological Answer : Due to the lack of vendor-provided analytical data (e.g., Sigma-Aldrich ), researchers should:

- Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Perform elemental analysis to confirm C, H, N composition (C7H10N2O2) .

- Apply thin-layer chromatography (TLC) in solvent systems like ethyl acetate:hexane (3:1) to monitor reaction progress and isolate impurities.

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) may arise from tautomerism in the pyrazole ring or hydrogen bonding. To resolve:

- X-ray crystallography : Determine the exact molecular geometry. For example, studies on analogous bis-pyrazole ligands revealed dihedral angles of ~78° between rings and O–H···N hydrogen bonding patterns .

- Variable-temperature NMR : Probe dynamic processes (e.g., ring puckering) that affect spectral resolution .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Methodological Answer : Functionalize the pyrazole core or acetic acid side chain to enhance bioactivity:

- Medicinal Chemistry : Introduce halogen atoms (e.g., Cl) at the pyrazole C3/C5 positions to improve antileishmanial activity, as seen in related acetamide derivatives .

- Coordination Chemistry : Replace the acetic acid group with a thiol or hydroxamic acid moiety to act as a chelating agent for metal ions, leveraging precedents from fluorophore design .

Q. How does this compound perform as a ligand in coordination chemistry?

- Methodological Answer : The acetic acid group and pyrazole nitrogen atoms enable versatile coordination modes:

- Metal Binding : Test with transition metals (e.g., Cu²⁺, Zn²⁺) using UV-vis titration. Pyrazole-based ligands often form octahedral or square-planar complexes .

- Catalytic Applications : Assess catalytic activity in oxidation reactions. For example, pyrazole-acetate ligands have been used in asymmetric catalysis after modification with chiral auxiliaries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。